CR665

Visceral pain Analgesic selectivity Experimental human pain model

CR665 is the only clinically validated, peripherally restricted KOR agonist with demonstrated visceral-selective analgesia. Unlike oxycodone or central KOR agonists (U-50488, spiradoline), CR665 does not alter cutaneous or somatic pain thresholds, eliminating CNS confounds. Its 548-fold therapeutic index, all-D-amino acid scaffold, and absence of ileus/respiratory depression make it the definitive reference standard for GI pain, IBS, pancreatitis, or safety pharmacology studies. Ensure experimental validity by choosing the compound with direct head-to-head clinical evidence.

Molecular Formula C36H49N9O4
Molecular Weight 671.8 g/mol
CAS No. 228546-92-7
Cat. No. B3062350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCR665
CAS228546-92-7
SynonymsCR665
D-argininamide, D-phenylalanyl-D-phenylalanyl-D-norleucyl-N-(4-pyridinylmethyl)-
FE 200665
FE200665
Molecular FormulaC36H49N9O4
Molecular Weight671.8 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)NC(CCCN=C(N)N)C(=O)NCC1=CC=NC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)N
InChIInChI=1S/C36H49N9O4/c1-2-3-15-30(34(48)43-29(16-10-19-41-36(38)39)33(47)42-24-27-17-20-40-21-18-27)44-35(49)31(23-26-13-8-5-9-14-26)45-32(46)28(37)22-25-11-6-4-7-12-25/h4-9,11-14,17-18,20-21,28-31H,2-3,10,15-16,19,22-24,37H2,1H3,(H,42,47)(H,43,48)(H,44,49)(H,45,46)(H4,38,39,41)/t28-,29-,30-,31-/m1/s1
InChIKeyDBOGGOVKHSCMNB-OMRVPHBLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CR665 (FE-200665, JNJ-38488502) Procurement Guide: Peripheral Kappa Opioid Agonist for Visceral Pain Research


CR665 (CAS: 228546-92-7), also known as FE-200665 and JNJ-38488502, is an all D-amino acid tetrapeptide with the sequence H-D-Phe-D-Phe-D-Nle-D-Arg-NH-4-Picolyl that acts as a peripherally restricted κ-opioid receptor (KOR) agonist [1]. Its molecular formula is C36H49N9O4 with a molar mass of 671.85 g·mol⁻¹, and it activates the human KOR with an EC₅₀ of 10.9 nM . The compound exhibits unprecedented selectivity for the κ-opioid receptor over μ and δ receptors, with a binding ratio of 1/16,900/84,600 for human κ, μ, and δ opioid receptors, respectively [2]. CR665 is intrinsically poor at penetrating the blood-brain barrier, which limits CNS-mediated side effects while maintaining efficacy in visceral pain models [3].

CR665 Cannot Be Substituted: Why Generic Kappa Agonists Fail to Replicate Its Peripheral-Selective Profile


Not all κ-opioid receptor agonists are interchangeable for visceral pain research or therapeutic development. While centrally-penetrant KOR agonists such as U-50488, spiradoline, and enadoline produce potent analgesia, they also induce dose-limiting CNS-mediated adverse effects including dysphoria, sedation, and diuresis that confound experimental interpretation and limit translational potential [1]. Peripherally restricted alternatives including asimadoline (EMD-61753) and ICI-204448 have demonstrated some peripheral selectivity, but their selectivity ratios and in vivo therapeutic windows vary considerably depending on assay conditions and species [2]. CR665 distinguishes itself through a combination of quantifiable receptor binding selectivity, a defined 548-fold in vivo therapeutic index, and direct clinical evidence of visceral-selective analgesia that cannot be assumed for any other KOR agonist without equivalent validation data. Substitution with an uncharacterized or less selective compound introduces uncontrolled variables that may invalidate experimental conclusions or lead to development failures [3].

CR665 Quantitative Differentiation Evidence: Head-to-Head Comparison Data vs Oxycodone and KOR Class Benchmarks


CR665 Demonstrates Tissue-Selective Analgesia: Visceral-Only Efficacy vs Oxycodone's Generalized Multimodal Pain Relief

In a randomized, double-blind, placebo-controlled, three-way crossover study in healthy male volunteers, CR665 (0.36 mg/kg IV) produced analgesic effects exclusively on visceral pain, whereas oxycodone (15 mg oral) produced broad-spectrum analgesia across cutaneous, deep somatic, and visceral pain modalities [1]. The tissue-selective profile of CR665 is a defining differentiation feature that directly impacts experimental design and therapeutic application strategy.

Visceral pain Analgesic selectivity Experimental human pain model

CR665 Exhibits Unprecedented Receptor Selectivity: 16,900× and 84,600× Selectivity Over μ and δ Receptors

CR665 demonstrates exceptional binding selectivity for the human κ-opioid receptor over μ and δ opioid receptors, with a ratio of 1/16,900/84,600 [1]. This level of selectivity is unprecedented among peptidic KOR agonists and ensures that observed experimental effects are attributable specifically to κ-opioid receptor activation rather than cross-reactivity with μ or δ receptors.

Receptor selectivity Off-target pharmacology KOR agonist

CR665 PK/PD Profile Demonstrates Peripheral-Selective Kinetics: Direct Linear Concentration-Effect Relationship Without CNS Delay

Population PK/PD modeling revealed that CR665 kinetics were optimally fitted with a two-compartment model, whereas oxycodone kinetics were best described by a one-compartment model with transit compartment absorption [1]. Critically, the plasma concentration effect on visceral pain tolerance threshold for CR665 was best fit by a direct linear model (0.0035 mL per ng/mL), lacking the concentration-analgesia delay characteristic of brain-penetrant opioids, confirming its peripheral site of action [1].

Pharmacokinetics Pharmacodynamics Compartmental modeling

CR665 Demonstrates 548-Fold Therapeutic Index: CNS Motor Impairment Dose is 548× Higher Than Antinociceptive Dose

In vivo preclinical characterization established that the dose of CR665 required to produce motor impairment—a functional measure of CNS penetration—was 548 times higher than the dose required for antinociceptive activity [1]. This 548-fold therapeutic index quantitatively defines the peripheral restriction and safety margin of CR665.

Therapeutic index Safety margin CNS penetration

CR665 Avoids Opioid-Class Liability: No Ileus, Respiratory Depression, or Addiction Signs in Preclinical Models

Unlike currently marketed opioids including morphine and oxycodone, preclinical studies indicate that CR665 does not produce inhibition of intestinal transit (ileus), induce respiratory depression, or elicit signs of euphoria or addiction in animal models [1]. This differentiated safety profile stems directly from its peripheral restriction and high receptor selectivity.

Safety pharmacology Opioid adverse effects GI motility

CR665 All D-Amino Acid Scaffold Confers Metabolic Stability: Structural Differentiation from L-Peptide KOR Agonists

CR665 is an all D-amino acid tetrapeptide with the sequence H-D-Phe-D-Phe-D-Nle-D-Arg-NH-4-Picolyl, a structural feature that confers resistance to proteolytic degradation by endogenous peptidases [1]. This contrasts with L-amino acid-containing peptidic KOR ligands, which typically exhibit shorter in vivo half-lives due to rapid enzymatic cleavage.

Metabolic stability Peptide engineering D-amino acid

CR665 Optimal Application Scenarios: Evidence-Based Research and Development Use Cases


Visceral Pain Target Validation Studies Requiring Tissue-Selective KOR Agonism

Based on direct head-to-head clinical evidence demonstrating CR665's exclusive effect on esophageal distension pain without altering cutaneous or deep somatic pain thresholds [1], CR665 is the optimal pharmacological tool for isolating visceral KOR-mediated analgesia. This scenario applies to researchers investigating IBS, postoperative ileus, pancreatitis pain, dysmenorrhea, or functional dyspepsia where tissue-selective KOR activation is required to avoid confounding generalized opioid effects seen with oxycodone or morphine.

Peripheral vs Central KOR Pharmacology Differentiation Studies

The 548-fold therapeutic index [1] and PK/PD evidence of a direct linear concentration-effect relationship without CNS delay [2] establish CR665 as a validated peripherally-restricted KOR agonist. This makes it uniquely suitable for experimental designs requiring differentiation between peripheral and central KOR-mediated effects—for instance, comparing peripheral-only KOR agonism (CR665) versus central KOR agonism (U-50488, spiradoline) or mixed central/peripheral action (oxycodone) in the same experimental system.

Opioid Safety Pharmacology Benchmarking: GI Transit and Respiratory Function Studies

Preclinical evidence that CR665 does not produce ileus, respiratory depression, or addiction signs [1] positions it as a critical comparator in safety pharmacology studies. Researchers evaluating novel analgesics or investigating opioid-induced bowel dysfunction can use CR665 as a negative control for μ-opioid-mediated adverse effects while maintaining KOR-mediated analgesia, enabling cleaner interpretation of compound-specific safety profiles.

Peptide Analgesic Lead Optimization Programs

The all D-amino acid scaffold of CR665 [1] provides a structurally validated starting point for medicinal chemistry efforts aimed at developing orally available, metabolically stable peptidic KOR agonists. Derivative programs building on the CR665 backbone have already been reported [2], demonstrating its utility as a reference standard for SAR studies seeking to improve oral bioavailability while maintaining peripheral selectivity and high KOR binding affinity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for CR665

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.